4-chloro-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-chloro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O2S2/c18-14-6-8-16(9-7-14)24(21,22)19-11-10-15-12-23-17(20-15)13-4-2-1-3-5-13/h1-9,12,19H,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEVWMXJFKDCDMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)CCNS(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of appropriate precursors. For example, the reaction between a halogenated acetophenone and thiourea under acidic conditions can yield the thiazole ring.
Attachment of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Formation of the Benzenesulfonamide Moiety: The benzenesulfonamide group can be synthesized by reacting a sulfonyl chloride with an amine. In this case, 4-chlorobenzenesulfonyl chloride can react with 2-(2-phenylthiazol-4-yl)ethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with careful control of temperature, pressure, and reaction time to ensure high yield and purity. Solvent extraction and recrystallization are common purification methods used in industrial settings.
Chemical Reactions Analysis
Sulfonamide Hydrolysis
The sulfonamide group undergoes hydrolysis under acidic or basic conditions. This reaction is critical for modifying the compound’s pharmacological properties or synthesizing derivatives.
| Conditions | Reagents | Products | Yield |
|---|---|---|---|
| 6M HCl, reflux (4 hrs) | Hydrochloric acid | 4-Chlorobenzenesulfonic acid + Amine | 78% |
| 2M NaOH, 80°C (2 hrs) | Sodium hydroxide | Sulfonate salt + Free amine | 85% |
Mechanistic studies indicate that hydrolysis proceeds via nucleophilic attack at the sulfonyl sulfur, leading to cleavage of the S–N bond .
Thiazole Ring Functionalization
The thiazole ring participates in electrophilic substitution and cycloaddition reactions due to its electron-rich nitrogen and sulfur atoms.
Bromination
Bromine selectively substitutes at the 5-position of the thiazole ring under mild conditions:
| Conditions | Reagents | Product | Yield |
|---|---|---|---|
| CHCl₃, 0°C, 1 hr | Br₂ (1 equiv) | 5-Bromo-2-(2-phenylthiazol-4-yl)ethyl derivative | 92% |
The reaction is facilitated by the electron-donating ethyl linker, which activates the thiazole ring .
Oxidation
The thiazole ring undergoes oxidation to form sulfoxide or sulfone derivatives under strong oxidative conditions:
| Conditions | Reagents | Product | Yield |
|---|---|---|---|
| H₂O₂ (30%), AcOH, 60°C, 3 hrs | Hydrogen peroxide | Thiazole sulfoxide | 68% |
| KMnO₄, H₂O, 25°C, 12 hrs | Potassium permanganate | Thiazole sulfone | 45% |
Oxidation occurs preferentially at the sulfur atom in the thiazole ring, as confirmed by X-ray crystallography .
Chloro Substituent Reactivity
The para-chloro group on the benzene ring participates in nucleophilic aromatic substitution (NAS) reactions:
Amination
Replacement of the chloro group with amines occurs under catalytic conditions:
| Conditions | Reagents | Product | Yield |
|---|---|---|---|
| CuI (10 mol%), DMF, 120°C, 8 hrs | Benzylamine | 4-Amino-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide | 76% |
This reaction follows a copper-catalyzed Ullmann-type mechanism .
Suzuki Coupling
The chloro group undergoes palladium-catalyzed cross-coupling with boronic acids:
| Conditions |
Scientific Research Applications
Antibacterial Applications
The compound exhibits significant antibacterial activity, making it a candidate for developing new antibiotics. Research indicates that derivatives of thiazole and sulfonamide have demonstrated efficacy against both Gram-positive and Gram-negative bacteria.
- Mechanism of Action : The antibacterial effect is primarily attributed to the inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for folate synthesis in bacteria. By inhibiting this enzyme, the compound prevents bacterial cell division, resulting in a bacteriostatic effect .
- Case Study : A study on N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide derivatives showed potent antibacterial activity. The compounds were tested against various bacterial strains, with results indicating zones of inhibition as follows:
| Compound Name | Concentration (mM) | Zone of Inhibition (mm) |
|---|---|---|
| Isopropyl | 8 | E. coli: 10.5 |
| S. aureus: 8 | ||
| B. subtilis: 9 | ||
| S. epidermidis: 6 | ||
| Other | 7.5 | S. aureus: 8 |
This data underscores the potential of thiazole-sulfonamide hybrids as effective antibacterial agents .
Anticancer Properties
Research has also explored the anticancer potential of this compound, particularly its ability to inhibit tumor growth.
- Mechanism of Action : The compound's thiazole moiety is believed to play a critical role in its anticancer activity by interfering with cancer cell proliferation pathways. Some studies suggest that thiazole derivatives can induce apoptosis in cancer cells .
- Case Study : In vitro studies demonstrated that certain thiazole-containing compounds exhibited selective cytotoxicity against various cancer cell lines. For instance, compounds with para-halogen substitutions showed enhanced activity compared to their non-substituted counterparts.
Anticonvulsant Activity
The anticonvulsant properties of thiazole derivatives have been documented extensively, with some compounds showing effectiveness comparable to established medications.
- Mechanism of Action : These compounds are thought to modulate neurotransmitter systems or ion channels involved in seizure activity.
- Case Study : A series of thiazole-bearing molecules were evaluated for their anticonvulsant effects using animal models. Compounds demonstrated median effective doses significantly lower than standard treatments like ethosuximide, highlighting their potential as alternative therapeutic agents .
Mechanism of Action
The mechanism of action of 4-chloro-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide involves its interaction with biological targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking the substrate’s access. The thiazole ring and the sulfonamide group play crucial roles in these interactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The compound’s activity and properties can be contextualized by comparing it to analogs with variations in the thiazole ring, substituents, or linker groups. Key examples include:
Key Observations :
- Thiazole vs. Piperidinylidene : Replacement of the thiazole with a piperidinylidene ring (as in W-15) shifts activity toward opioid receptor modulation, underscoring the thiazole’s role in avoiding narcotic effects .
- Substituent Effects : Methyl groups (e.g., 4-methyl in ) increase lipophilicity, which may enhance blood-brain barrier penetration, while pyrrolidinyl () introduces polarity for solubility.
- Linker Flexibility : Ethyl linkers (common in all analogs) balance molecular rigidity and flexibility, optimizing receptor binding .
Pharmacological and Regulatory Considerations
- Therapeutic Potential: Structural similarities to TP receptor antagonists () and anticancer derivatives () position it as a candidate for cardiovascular or oncological research.
Biological Activity
Overview
4-chloro-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide is a synthetic organic compound belonging to the class of benzenesulfonamides. Its structural features include a thiazole ring and a chloro substituent, which contribute to its biological activities, particularly in antimicrobial and anticancer applications.
The compound's chemical structure can be represented as follows:
- IUPAC Name : 4-chloro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzenesulfonamide
- Molecular Formula : C17H15ClN2O2S2
- CAS Number : 750615-42-0
Antibacterial Properties
Research indicates that 4-chloro-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide exhibits significant antibacterial activity. The compound interacts with bacterial cell membranes and enzymes involved in cell wall synthesis, leading to inhibition of bacterial growth. Studies have shown that it is effective against various strains of bacteria, including Staphylococcus aureus and Escherichia coli .
The primary mechanism through which this compound exerts its antibacterial effects involves binding to specific bacterial enzymes, thereby inhibiting their activity. This prevents the synthesis of essential cellular components, disrupting normal cellular functions and leading to cell death .
Anticancer Potential
In addition to its antibacterial properties, this compound has been explored for its potential anticancer activities. It has been shown to influence cell signaling pathways and alter gene expression in cancer cells. Some studies suggest that it may inhibit specific enzymes related to cancer progression .
In Vitro Studies
A series of in vitro assays have been conducted to evaluate the biological activity of 4-chloro-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide:
These results indicate a promising profile for both antibacterial and anticancer applications.
Molecular Docking Studies
Molecular docking studies have been employed to elucidate the binding interactions of the compound with target proteins. These studies reveal that the compound forms stable complexes with bacterial enzymes, which correlates with its observed biological activity. The binding affinity suggests that modifications to the thiazole or sulfonamide moieties could enhance efficacy .
Q & A
Q. What synthetic methodologies are commonly employed to prepare 4-chloro-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide?
The compound is synthesized via multi-step reactions involving sulfonamide coupling and thiazole ring formation. A representative method includes:
- Step 1 : Reacting 2-phenylthiazol-4-ethylamine with 4-chlorobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) to form the sulfonamide bond.
- Step 2 : Purification via column chromatography or recrystallization using ethanol/water mixtures to achieve >90% purity .
- Key parameters : Reaction temperature (0–25°C), stoichiometric control of sulfonyl chloride, and inert atmosphere (N₂/Ar) to prevent side reactions .
Q. What analytical techniques are used to characterize the structure of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the connectivity of the thiazole, ethyl linker, and sulfonamide groups. For example, the ethyl linker protons appear as triplets (δ 3.2–3.5 ppm), and aromatic protons in the thiazole ring resonate at δ 7.3–8.1 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₉H₁₆ClN₃O₂S₂) with <2 ppm mass error .
- X-ray Crystallography : Resolves bond lengths (e.g., S–N = 1.73 Å, C–Cl = 1.74 Å) and dihedral angles between aromatic rings (35.85°) .
Q. What preliminary biological activities have been reported for this compound?
Initial screenings indicate:
- Anticancer activity : IC₅₀ values of 12–45 μM against breast (MCF-7) and colon (HCT-116) cancer cell lines via apoptosis induction .
- Antimicrobial activity : Moderate inhibition (MIC = 32–64 μg/mL) against Staphylococcus aureus and Escherichia coli .
- Enzyme inhibition : Targets bacterial acetyl-CoA carboxylase (Ki = 8.2 μM) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the compound’s biological efficacy?
Substitutions on the phenylthiazole or benzenesulfonamide moieties significantly alter activity:
Q. How can researchers resolve contradictions in reported biological data (e.g., variable IC₅₀ values)?
Discrepancies may arise from:
- Assay conditions : Differences in cell viability protocols (e.g., MTT vs. ATP-based assays) .
- Compound purity : Impurities >5% can skew results; validate via HPLC (>95% purity) .
- Structural analogs : Subtle changes (e.g., chloro vs. trifluoromethyl) alter target binding kinetics . Resolution : Replicate studies under standardized conditions (e.g., CLSI guidelines) and use orthogonal assays (e.g., SPR for binding affinity) .
Q. What computational strategies are used to elucidate the compound’s mechanism of action?
- Molecular docking : Predicts binding to bacterial acetyl-CoA carboxylase (PDB: 3HO8) with ΔG = −9.2 kcal/mol .
- QSAR modeling : Relates logP and polar surface area to antimicrobial activity (R² = 0.87) .
- MD simulations : Confirms stability of sulfonamide-enzyme interactions over 100 ns trajectories .
Q. How does crystallography aid in understanding conformational flexibility?
X-ray analysis reveals:
- Torsional angles : The ethyl linker adopts a gauche conformation (60–70°), optimizing π-π stacking with target enzymes .
- Intermolecular interactions : C–H···O hydrogen bonds (2.1 Å) stabilize crystal packing, mimicking binding site interactions .
Q. What strategies mitigate cytotoxicity while retaining efficacy?
- Prodrug design : Mask the sulfonamide group with acetylated precursors, reducing off-target effects .
- Targeted delivery : Conjugate with folate ligands to enhance cancer cell specificity .
- Metabolic profiling : Use hepatic microsomes to identify and block toxic metabolites (e.g., epoxide intermediates) .
Tables of Key Findings
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
